Fluorescent Red Mega 485 NHS-ester

描述

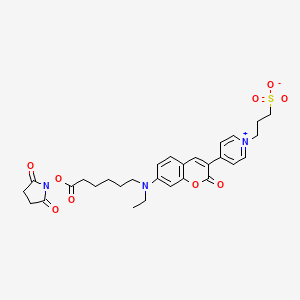

Structure

3D Structure

属性

IUPAC Name |

3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRRBXLGPVGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746665 | |

| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890317-36-9 | |

| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 890317-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorescent Red Mega 485 NHS-Ester: A Technical Guide to its Principle of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical applications of Fluorescent Red Mega 485 NHS-ester, a versatile tool in biological research and drug development. This document provides a comprehensive overview of its mechanism of action, key photophysical properties, and detailed protocols for its use in labeling biomolecules.

Core Principle of Action: Covalent Labeling of Biomolecules

This compound is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amino groups.[1] The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group.

The labeling reaction is a nucleophilic acyl substitution where the primary amine group on the target biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the fluorophore to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient under slightly basic conditions (pH 7-9), where the primary amines are deprotonated and thus more nucleophilic.

A key characteristic of the Mega series of dyes, including Fluorescent Red Mega 485, is its exceptionally large Stokes shift, which is the difference between the excitation and emission maxima.[1] This property is highly advantageous for multicolor imaging techniques as it minimizes spectral overlap between different fluorophores, allowing for clearer and more accurate simultaneous detection. The dye can be excited by common light sources, such as argon lasers, that are also used for other popular fluorophores like fluorescein.

Figure 1: Covalent labeling reaction of this compound.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₃N₃O₉S | [2][3] |

| Molecular Weight | 599.65 g/mol | [2][3] |

| Excitation Maximum (λex) | 482 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |

| Emission Maximum (λem) | 559 nm (in 0.1 M phosphate buffer, pH 7.0) | |

| Stokes Shift | 77 nm | Calculated |

| Molar Extinction Coefficient (ε) | Not available | |

| Fluorescence Quantum Yield (Φ) | Not available | |

| Recommended Storage | -20°C, protected from light | [3] |

Detailed Experimental Protocols

This section provides a detailed methodology for labeling proteins with this compound, followed by a purification protocol.

Protein Labeling Protocol

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer such as PBS, HEPES, or bicarbonate)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and will hydrolyze in the presence of water, so it is crucial to use anhydrous solvents.

-

-

Determine the Dye-to-Protein Molar Ratio:

-

The optimal molar ratio of dye to protein for labeling depends on the specific protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

-

-

Perform the Labeling Reaction:

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

-

Quench the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester and stop the labeling process.

-

Incubate for an additional 30 minutes at room temperature.

-

Purification of the Labeled Protein

It is essential to remove the unreacted dye from the labeled protein to ensure accurate downstream applications. Gel filtration chromatography is a commonly used method for this purpose.

Materials:

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS)

Procedure:

-

Equilibrate the Column:

-

Equilibrate the size-exclusion column with the elution buffer according to the manufacturer's instructions.

-

-

Apply the Sample:

-

Carefully load the quenched reaction mixture onto the top of the column.

-

-

Elute the Labeled Protein:

-

Elute the sample with the elution buffer. The larger, labeled protein will pass through the column more quickly and elute first, while the smaller, unreacted dye molecules will be retained and elute later.

-

-

Collect Fractions:

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and 482 nm (for the dye) to identify the fractions containing the purified, labeled protein.

-

-

Pool and Store:

-

Pool the fractions containing the labeled protein. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

-

References

An In-Depth Technical Guide to the Photophysical Properties of Fluorescent Red Mega 485

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Fluorescent Red Mega 485, a coumarin-based fluorescent dye. Designed for researchers and professionals in the life sciences, this document details the dye's spectral characteristics, offers insights into its applications, and provides standardized protocols for its use in experimental settings.

Core Photophysical Properties

Fluorescent Red Mega 485 is an amine-reactive N-hydroxysuccinimidyl (NHS) ester, making it well-suited for covalently labeling proteins and other biomolecules containing primary amines.[1] Its fluorescence lies within the red portion of the visible spectrum, offering advantages in multicolor imaging experiments.

Data Presentation: Photophysical Characteristics

| Property | Value | Source/Reference |

| Excitation Maximum (λex) | 482 nm | [1] |

| Emission Maximum (λem) | 559 nm | [1] |

| Stokes Shift | 77 nm | Calculated |

| Molecular Weight | 599.65 g/mol | [2] |

| Chemical Formula | C₂₉H₃₃N₃O₉S | [2] |

| Quantum Yield (Φ) | Not Reported (Likely in the range of 0.5 - 0.7) | Estimated based on similar coumarin (B35378) dyes |

| Molar Extinction Coefficient (ε) | Not Reported (Likely in the range of 30,000 - 50,000 M⁻¹cm⁻¹) | Estimated based on similar coumarin dyes |

Disclaimer: The Quantum Yield and Molar Extinction Coefficient are estimates based on the properties of other coumarin dyes with similar spectral characteristics. For precise quantitative studies, it is recommended to determine these values experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and application of Fluorescent Red Mega 485.

Determining Photophysical Properties

1. Measurement of Absorption and Emission Spectra:

-

Objective: To determine the maximal excitation and emission wavelengths.

-

Materials: Spectrofluorometer, quartz cuvettes, 0.1 M phosphate (B84403) buffer (pH 7.0), Fluorescent Red Mega 485.

-

Procedure:

-

Prepare a dilute solution of Fluorescent Red Mega 485 in 0.1 M phosphate buffer.

-

Record the absorption spectrum using the spectrofluorometer to identify the wavelength of maximum absorbance (λex).

-

Set the excitation wavelength of the spectrofluorometer to the determined λex.

-

Record the fluorescence emission spectrum to identify the wavelength of maximum emission (λem).

-

2. Determination of Quantum Yield (Relative Method):

-

Objective: To determine the fluorescence quantum yield relative to a known standard.

-

Materials: Spectrofluorometer, quartz cuvettes, a fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G), solvent (e.g., ethanol), Fluorescent Red Mega 485.

-

Procedure:

-

Prepare a series of dilute solutions of both the fluorescent standard and Fluorescent Red Mega 485 in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the standard and the sample.

-

Integrate the area under the emission curves for both the standard and the sample.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

3. Determination of Molar Extinction Coefficient:

-

Objective: To determine the molar extinction coefficient at the absorption maximum.

-

Materials: Spectrophotometer, quartz cuvettes, a precise analytical balance, solvent (e.g., DMSO or DMF), Fluorescent Red Mega 485.

-

Procedure:

-

Accurately weigh a small amount of Fluorescent Red Mega 485 and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the λex.

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

-

Protein Labeling with Fluorescent Red Mega 485 NHS Ester

This protocol outlines a general procedure for labeling proteins with amine-reactive NHS esters.[3]

-

Objective: To covalently conjugate Fluorescent Red Mega 485 to a protein of interest.

-

Materials: Protein solution (in amine-free buffer, e.g., PBS pH 7.4), Fluorescent Red Mega 485 NHS ester, anhydrous DMSO or DMF, size-exclusion chromatography column.

-

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[3]

-

Dye Preparation: Immediately before use, dissolve the Fluorescent Red Mega 485 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

-

Labeling Reaction:

-

Slowly add a 10-20 fold molar excess of the dissolved dye to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored fraction to elute will be the labeled protein.[3]

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for determining the core photophysical properties of a fluorescent dye.

Caption: General workflow for labeling proteins with an amine-reactive NHS-ester dye.

References

An In-Depth Technical Guide to Fluorescent Red Mega 485 NHS-Ester for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescent Red Mega 485 NHS-ester, a versatile fluorescent dye designed for the covalent labeling of primary amines in a variety of biomolecules. This document details the dye's properties, provides a step-by-step protocol for protein labeling, and outlines a general workflow for its application in immunofluorescence microscopy.

Core Properties and Technical Data

This compound is an amine-reactive fluorescent marker characterized by an exceptionally large Stokes shift, the difference between the excitation and emission maxima. This feature makes it particularly well-suited for multicolor imaging techniques, as it minimizes spectral overlap with other fluorophores. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 482 nm | |

| Emission Maximum (λem) | 559 nm | |

| Molecular Weight | 599.65 g/mol | [1] |

| Chemical Formula | C₂₉H₃₃N₃O₉S | [1] |

| Purity | ≥90% (coupling to amines) | |

| Storage Temperature | -20°C | [1] |

Reaction Mechanism: NHS-Ester Labeling of Primary Amines

The fundamental principle behind the use of this compound is the reaction of the N-hydroxysuccinimide ester with a primary amine. This reaction, which is most efficient at a slightly alkaline pH (8.0-9.0), results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule.

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general guideline for the labeling of proteins. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Quenching buffer (e.g., 1.5 M Tris-HCl, pH 8.8)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 8-15 fold of dye to protein is a common starting point for antibody labeling.

-

Slowly add the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer containing a high concentration of primary amines can be added.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

-

The first colored band to elute from the column is the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (482 nm). A correction factor for the dye's absorbance at 280 nm is required for accurate protein concentration measurement.

-

-

Storage:

-

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide (B81097) can improve shelf-life.

-

Experimental Workflow: Immunofluorescence Staining of Cells

This compound can be used to label antibodies for subsequent use in immunofluorescence microscopy. The following diagram illustrates a general workflow for this application.

Applications and Considerations

This compound is a versatile tool for a range of applications that require the fluorescent labeling of biomolecules. Its large Stokes shift is particularly advantageous in multicolor experiments, reducing the need for complex spectral unmixing.

Potential Applications:

-

Immunofluorescence Microscopy: Labeling of primary or secondary antibodies for the visualization of cellular structures and protein localization.

-

Flow Cytometry: Conjugation to antibodies for the identification and quantification of cell populations.

-

Protein Labeling for Binding Assays: Fluorescently tagging proteins to study protein-protein or protein-ligand interactions.

-

DNA Sequencing and FISH: While mentioned as a potential application, specific protocols would need to be developed.

Important Considerations:

-

Hydrolysis: The NHS-ester group is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions of the dye in anhydrous solvents should be prepared fresh and used promptly.

-

Buffer Composition: Avoid buffers containing primary amines, as they will compete with the intended labeling reaction.

-

Degree of Labeling: Over-labeling a protein, particularly an antibody, can lead to steric hindrance and a loss of biological activity. The optimal DOL should be determined for each specific application.

-

Photostability: As with all fluorophores, exposure to light should be minimized to prevent photobleaching. The use of antifade mounting media is recommended for microscopy applications.

This guide provides a foundational understanding of this compound and its application in labeling primary amines. Researchers are encouraged to optimize the provided protocols for their specific experimental needs to ensure the best results.

References

Technical Guide: Fluorescent Red Mega 485 NHS-Ester in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, handling, and application of Fluorescent Red Mega 485 NHS-ester in Dimethyl Sulfoxide (DMSO). This information is critical for researchers utilizing this fluorophore for the labeling of biomolecules.

Core Concepts: Solubility and Stability

N-hydroxysuccinimide (NHS) esters, such as Fluorescent Red Mega 485, are widely used for labeling primary amines in proteins and other biomolecules. While specific quantitative solubility data for this compound in DMSO is not readily published by manufacturers, a general understanding of the solubility and stability of NHS esters in organic solvents is well-established.

NHS esters are generally soluble in anhydrous organic solvents like DMSO and dimethylformamide (DMF).[1][2][3][4] This allows for the preparation of concentrated stock solutions that can be added to aqueous reaction buffers for labeling. However, a critical consideration is the hydrolytic instability of NHS esters. In the presence of moisture, the NHS ester will hydrolyze, rendering it incapable of reacting with primary amines.[1][4][5] Therefore, the use of high-purity, anhydrous DMSO is paramount. Stock solutions in DMSO are also susceptible to degradation and should be prepared fresh or stored under desiccated conditions at low temperatures (-20°C or -80°C) for limited periods.[5][6]

Quantitative Data Summary

While a specific molar solubility is not available, the key specifications for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₃N₃O₉S | [7] |

| Molecular Weight | 599.65 g/mol | [7] |

| Excitation Maximum (Ex) | ~485 nm | [8][9] |

| Emission Maximum (Em) | ~600 nm | [8] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [8][9] |

| Target Moiety | Primary amines | [8][9] |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Add the desired volume of anhydrous DMSO to the vial to achieve a target concentration (e.g., 10 mg/mL or a specific molarity).

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

This stock solution is now ready for use in labeling reactions. For storage, aliquot into smaller volumes in tightly sealed, desiccated tubes and store at -20°C or -80°C, protected from light. It is recommended to use the stock solution as fresh as possible.[5][6]

General Protein Labeling Protocol

This protocol provides a general workflow for labeling a protein with this compound.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound stock solution in DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration) to remove unconjugated dye

Procedure:

-

Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to protein. A 5-20 fold molar excess is a common starting point.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C, protected from light.

-

After incubation, purify the labeled protein from the unreacted dye using a suitable method such as gel filtration or dialysis.

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound.

Logical Relationship of NHS-Ester Reaction

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. usbio.net [usbio.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fluorescent Red Mega 480 NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage conditions for amine-reactive fluorescent dyes. Proper handling and storage are paramount to ensure the reactivity and stability of these sensitive compounds, thereby guaranteeing reproducible and reliable results in bioconjugation, flow cytometry, and other fluorescence-based assays. This guide outlines the core principles of storage, presents quantitative stability data, details experimental protocols for stability assessment, and provides visual workflows to facilitate understanding.

Core Principles of Storing Amine-Reactive Dyes

Amine-reactive fluorescent dyes, particularly those containing N-hydroxysuccinimidyl (NHS) esters, are highly susceptible to degradation through hydrolysis. The primary goal of proper storage is to minimize exposure to moisture, light, and elevated temperatures, which can compromise the reactive ester and lead to a loss of labeling efficiency.

Key Factors Influencing Stability:

-

Moisture: Water is the primary culprit in the degradation of NHS esters, leading to hydrolysis of the ester bond and rendering the dye incapable of reacting with primary amines. Therefore, it is crucial to store these dyes in a desiccated environment.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis and can also lead to the degradation of the fluorophore itself. Cold storage is essential to maintain long-term stability.

-

Light: Many fluorescent dyes are susceptible to photobleaching, a process where the fluorophore loses its ability to fluoresce upon exposure to light. Protection from light is critical during storage and handling.

-

pH: The stability of NHS esters is highly pH-dependent. Hydrolysis is significantly faster at alkaline pH. While the labeling reaction is typically performed at a slightly basic pH (7.2 to 8.5) to ensure the deprotonation of primary amines, storage in aqueous solutions, especially at basic pH, should be avoided.[1]

Data Presentation: Storage Conditions and Stability

The following tables summarize the recommended storage conditions and available quantitative stability data for amine-reactive fluorescent dyes, primarily focusing on NHS esters.

| Form | Recommended Storage Temperature | Storage Duration | Key Considerations |

| Lyophilized Powder | -20°C to -80°C[2][3] | At least 3 months to over 2 years[4][5] | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[6] Purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life. |

| Reconstituted in Anhydrous DMSO or DMF | -20°C to -80°C[2][7] | Up to 3 months or longer, but shorter than lyophilized powder[7] | Use high-quality, anhydrous solvents. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. DMSO is hygroscopic and will absorb moisture from the air if left open.[7] |

Quantitative Thermal Stability of 5-Carboxyfluorescein Succinimidyl Ester [4]

| Storage Temperature | Duration | Effect on CE-LIF Assay Performance |

| 4°C | 2 years | No effect on performance. |

| 25°C | 6 months | No effect on performance. |

| 60°C | 1 month | No effect on performance. |

Note: Beyond these time points, dye degradation began to interfere with the analysis, though it was still possible to achieve the majority of scientific goals.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the storage and stability of amine-reactive fluorescent dyes.

Protocol 1: Quantification of NHS Ester Hydrolysis via HPLC

This protocol allows for the quantitative assessment of NHS ester degradation by measuring the amount of free N-hydroxysuccinimide (NHS) released upon hydrolysis.[2][6][8][9][10]

Materials:

-

Amine-reactive dye (NHS ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

10 mM Ammonium (B1175870) Acetate (B1210297) Buffer, pH 7.0

-

Acetonitrile (B52724) (ACN), HPLC grade

-

N-hydroxysuccinimide (NHS) standard

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the amine-reactive dye in anhydrous DMSO or DMF.

-

Dilute the stock solution in 10 mM ammonium acetate buffer (pH 7.0) to a known concentration (e.g., 0.1 g/L). This will initiate hydrolysis.

-

For a time-course experiment, take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyze or store at a very low temperature (e.g., -80°C) to stop the reaction until analysis.

-

-

Standard Curve Preparation:

-

Prepare a series of NHS standard solutions of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.

-

-

HPLC Analysis:

-

Column: HILIC column (e.g., silica-based)

-

Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 90:10 ACN:Buffer).

-

Flow Rate: As per column manufacturer's recommendation.

-

Detection: UV absorbance at 220 nm or 260 nm.

-

Inject the prepared samples and standards.

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to free NHS.

-

Quantify the amount of NHS in each sample using the standard curve.

-

The increase in NHS concentration over time corresponds to the rate of hydrolysis of the NHS ester.

-

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a dye by subjecting it to elevated temperatures for a shorter duration.[11]

Materials:

-

Lyophilized amine-reactive dye in its final packaging.

-

Temperature-controlled incubators set to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Analytical method to assess dye reactivity (e.g., HPLC as described in Protocol 1, or a functional assay).

Procedure:

-

Sample Storage:

-

Place multiple vials of the lyophilized dye at each of the selected temperatures.

-

At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from each temperature.

-

-

Reactivity Assessment:

-

Allow the vial to equilibrate to room temperature before opening.

-

Reconstitute the dye in an appropriate anhydrous solvent.

-

Assess the reactivity of the dye using a validated method. This could be by quantifying the remaining active NHS ester via HPLC or by performing a standardized protein labeling reaction and measuring the degree of labeling.

-

-

Data Analysis:

-

Plot the percentage of remaining active dye against time for each temperature.

-

The data can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the storage and handling of amine-reactive fluorescent dyes.

Caption: The hydrolysis pathway of an NHS ester in the presence of water.

Caption: A general workflow for conducting a stability study on amine-reactive dyes.

References

- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]

- 4. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. d-nb.info [d-nb.info]

- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. microchemlab.com [microchemlab.com]

Methodological & Application

Application Notes and Protocols for Fluorescent Red Mega 485 NHS-ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to labeling antibodies with Fluorescent Red Mega 485 NHS-ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling antibodies and other proteins due to their efficient and specific reaction with primary amines, such as the side chain of lysine (B10760008) residues, forming stable amide bonds.[1][2][3] This protocol is designed to be a starting point for researchers, and optimization may be required for specific antibodies and applications.

Fluorescently labeled antibodies are essential tools in a variety of research and diagnostic applications, including immunofluorescence microscopy, flow cytometry, and Western blotting, enabling the detection and quantification of specific target antigens.[4][5]

Product Information: this compound

| Property | Value | Source |

| CAS Number | 890317-36-9 | [6] |

| Molecular Weight | 599.65 g/mol | [6] |

| Excitation Maximum (λex) | ~482 nm | [6] |

| Emission Maximum (λem) | ~559 nm | [6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |

| Reactivity | Primary amines | [3] |

Note: The molar extinction coefficient (ε) and the correction factor at 280 nm (CF280) are crucial for determining the degree of labeling (DOL). As these values are not available for this compound, researchers may need to contact the manufacturer directly or perform an independent characterization of the dye. For context, a table of these values for other common fluorescent dyes is provided in the "Determination of Degree of Labeling (DOL)" section.

Experimental Protocol: Antibody Labeling

This protocol outlines the steps for labeling an IgG antibody with this compound.

Materials Required

-

Antibody to be labeled (IgG)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[1][8]

-

Purification Column (e.g., Sephadex® G-25) or spin desalting columns[1]

-

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 7.4[9]

-

Storage Buffer: PBS with a stabilizing agent (e.g., 0.1% Bovine Serum Albumin) and a preservative (e.g., 0.02% sodium azide)

Workflow Overview

Figure 1: General workflow for antibody labeling.

Step-by-Step Procedure

1. Antibody Preparation:

-

The antibody solution should be free of any amine-containing buffers (e.g., Tris) and stabilizers like BSA, as these will compete with the antibody for reaction with the NHS-ester.[8]

-

If necessary, perform a buffer exchange into the Labeling Buffer (0.1 M sodium bicarbonate or borate, pH 8.3-8.5) using dialysis or a desalting column.[8]

-

The optimal antibody concentration for labeling is typically between 2.5 and 10 mg/mL.[1][8] Lower concentrations can be used, but this may reduce labeling efficiency.[1]

2. Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. The stock solution should be prepared fresh immediately before use as NHS-esters are moisture-sensitive and can hydrolyze over time.[1]

3. Labeling Reaction:

-

The optimal molar ratio of dye to antibody for labeling can vary depending on the antibody and the desired degree of labeling (DOL). A common starting point is a 10-20 fold molar excess of the dye.[1][9]

-

While gently stirring or vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.[1]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[1][9]

4. Purification of the Labeled Antibody:

-

It is crucial to remove any unreacted dye from the labeled antibody. This can be achieved using a size-exclusion chromatography column (e.g., Sephadex® G-25) or a spin desalting column.[1]

-

Equilibrate the column with Elution Buffer (PBS).

-

Apply the reaction mixture to the column and elute with PBS.

-

The first colored band to elute will be the labeled antibody, which is larger and moves faster through the column. The second, slower-moving band will be the free, unreacted dye.[1]

-

Collect the fractions containing the labeled antibody.

5. Determination of Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is an important parameter for ensuring the quality and consistency of your labeled antibody. The optimal DOL for most applications is between 2 and 10.

To calculate the DOL, you will need to measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the excitation maximum of the dye (~482 nm for Fluorescent Red Mega 485).

The following formulas are used to calculate the DOL:

-

Protein Concentration (M):

-

Protein Conc. (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A_max: Absorbance of the conjugate at the dye's excitation maximum (~482 nm).

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). This value is not available for this compound.

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.

-

-

-

Dye Concentration (M):

-

Dye Conc. (M) = A_max / ε_dye

-

A_max: Absorbance of the conjugate at the dye's excitation maximum (~482 nm).

-

ε_dye: Molar extinction coefficient of the dye at its excitation maximum. This value is not available for this compound.

-

-

-

Degree of Labeling (DOL):

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

Table of Optical Properties for Common Fluorescent Dyes (for reference):

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) |

| Fluorescein (FITC) | 494 | 518 | ~73,000 | ~0.3 |

| Alexa Fluor™ 488 | 495 | 519 | ~71,000 | 0.11 |

| Cy®3 | 550 | 570 | ~150,000 | 0.08 |

| Alexa Fluor™ 555 | 555 | 565 | ~150,000 | 0.08 |

| Cy®5 | 650 | 670 | ~250,000 | 0.05 |

| Alexa Fluor™ 647 | 650 | 668 | ~239,000 | 0.03 |

6. Storage of Labeled Antibody:

-

Store the purified labeled antibody at 2-8°C, protected from light. Fluorescently conjugated antibodies should generally not be frozen.

-

For long-term storage, consider adding a stabilizing agent like BSA and a preservative like sodium azide (B81097). However, be aware that sodium azide can inhibit horseradish peroxidase (HRP) if used in subsequent applications.

-

It is recommended to aliquot the antibody into smaller, single-use volumes to avoid repeated handling.

Application Example: Immunofluorescence Staining Workflow

Fluorescently labeled antibodies are commonly used in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues.

Figure 2: Direct immunofluorescence workflow.

Signaling Pathway Analysis

Fluorescently labeled antibodies are instrumental in dissecting cellular signaling pathways by allowing for the visualization and quantification of key signaling proteins, including their expression levels and post-translational modifications (e.g., phosphorylation).

Figure 3: Analysis of a signaling pathway using a fluorescently labeled antibody.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low DOL | - Insufficient dye-to-antibody molar ratio.- Low antibody concentration.- Hydrolyzed NHS-ester dye.- Presence of competing amines in the buffer. | - Increase the molar excess of the dye.- Concentrate the antibody solution.- Use freshly prepared dye stock solution.- Ensure the antibody is in an amine-free buffer. |

| High DOL (potential for self-quenching or precipitation) | - Excessive dye-to-antibody molar ratio. | - Reduce the molar excess of the dye in the labeling reaction. |

| High background in application (e.g., IF) | - Incomplete removal of free dye.- Non-specific binding of the antibody. | - Ensure thorough purification of the labeled antibody.- Optimize blocking steps and antibody concentrations in the application protocol. |

| No or weak fluorescent signal | - Low DOL.- Photobleaching of the fluorophore.- Inactive antibody after labeling. | - Optimize the labeling reaction to achieve a higher DOL.- Protect the labeled antibody from light during storage and experiments.- Perform a functional assay to confirm antibody activity. |

Conclusion

This document provides a detailed protocol for the fluorescent labeling of antibodies using this compound. By carefully following these guidelines and optimizing the reaction conditions for your specific antibody, you can generate high-quality fluorescently labeled reagents for a wide range of research applications. The provided diagrams illustrate the experimental workflow and the application of the labeled antibody in immunofluorescence and signaling pathway analysis. For the most accurate determination of the degree of labeling, it is recommended to obtain the molar extinction coefficient and 280 nm correction factor for this compound directly from the manufacturer.

References

- 1. usbio.net [usbio.net]

- 2. This compound | 荧光生物标记物 | CAS 890317-36-9 | 美国InvivoChem [invivochem.cn]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. cyanagen.com [cyanagen.com]

- 6. biocompare.com [biocompare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. idtdna.com [idtdna.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Labeling Proteins with Fluorescent Red Mega 485 NHS-ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 485 is a reactive dye characterized by an exceptionally large Stokes shift, allowing it to be excited by common short-wavelength light sources (like a 488 nm laser line) while emitting at a significantly longer wavelength.[1] This property minimizes spectral overlap in multicolor fluorescence experiments. The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties used for labeling proteins.[2] It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable, covalent amide bond.[2][3] This process is fundamental for creating fluorescently-labeled proteins used in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies.

These application notes provide a detailed protocol for the covalent labeling of proteins with Fluorescent Red Mega 485 NHS-ester, purification of the conjugate, and characterization of the final product.

Chemical Principle of Labeling

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is pH-dependent, with an optimal range of pH 8.0-9.0, where the primary amines are sufficiently deprotonated and nucleophilic, while the rate of NHS-ester hydrolysis remains manageable.[3][4]

Figure 1. Reaction of an NHS-ester dye with a protein's primary amine.

Quantitative Data and Specifications

Summarized below are the key properties of the this compound and typical parameters for a labeling reaction.

Table 1: Dye Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 482 nm (in 0.1 M phosphate (B84403) pH 7.0) | [1] |

| Emission Maximum (λem) | 559 nm (in 0.1 M phosphate pH 7.0) | [1] |

| Molecular Weight (MW) | 599.65 g/mol | [5][6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |

| Reactivity Target | Primary amines (-NH₂) | [8] |

| Molar Extinction Coefficient (εdye) at λex | Value must be obtained from the manufacturer's Certificate of Analysis for the specific lot. |

| 280 nm Correction Factor (CF₂₈₀) | Value must be obtained from the manufacturer's Certificate of Analysis for the specific lot. | |

Experimental Protocols

Figure 2. Overall workflow for protein labeling and characterization.

Required Materials

-

Dye: this compound (powder form)

-

Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). Crucially, avoid buffers containing Tris or glycine.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[9]

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a spin desalting column appropriate for the protein's molecular weight.[4][10]

-

Equipment: UV-Vis Spectrophotometer, microcentrifuge, pipettes, reaction tubes, column chromatography setup.

Reagent Preparation

-

Protein Solution:

-

The protein solution must be pure and free of any amine-containing substances or stabilizers like BSA.[2]

-

If the protein is in an incompatible buffer (e.g., Tris-HCl), exchange it into the Labeling Buffer using dialysis or a desalting column.

-

The optimal protein concentration is between 1-10 mg/mL.[9]

-

-

Dye Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare the dye stock solution immediately before use, as NHS esters are susceptible to hydrolysis.[11]

-

Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. For example, dissolve 1 mg of dye in 100 µL of DMSO for a 10 mg/mL stock.[2][4]

-

Protein Labeling Procedure

-

Add the Labeling Buffer to the protein solution as needed to ensure the reaction pH is between 8.3 and 8.5. A common method is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[2]

-

Calculate the volume of dye stock solution needed. A 5- to 15-fold molar excess of dye to protein is a good starting point.[4] The optimal ratio may need to be determined empirically.

-

Moles of Protein = (Protein mass [g]) / (Protein MW [ g/mol ])

-

Moles of Dye Needed = Moles of Protein × Molar Excess (e.g., 10)

-

Volume of Dye Stock = (Moles of Dye Needed × Dye MW [ g/mol ]) / (Dye Stock Conc. [g/L])

-

-

While gently vortexing the protein solution, add the calculated volume of dye stock solution dropwise.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2]

Purification of Labeled Protein

It is critical to remove any unreacted, hydrolyzed dye from the protein conjugate for accurate characterization and downstream applications.[10][12] Size-exclusion chromatography is the most common method.[13]

Figure 3. Purification workflow using size-exclusion chromatography.

-

Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[4]

-

Carefully load the entire reaction mixture onto the top of the column resin.[14]

-

Begin eluting the sample with the equilibration buffer, collecting fractions of a defined volume.

-

The labeled protein conjugate is larger and will elute first as the initial colored band.[4] The smaller, unbound dye molecules will be retained by the resin longer and elute as a second, slower-moving colored band.[4]

-

Pool the fractions containing the purified protein conjugate.

Characterization and Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[15][16] It is determined spectrophotometrically.

-

Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~482 nm (Amax).[15] Dilute the sample if necessary to keep absorbance readings below 2.0.[10]

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.[10]

Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Calculate the concentration of the dye.

Dye Conc. (M) = A_max / ε_dye

-

Calculate the DOL.

DOL = Dye Conc. (M) / Protein Conc. (M)

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value depends on the specific protein and application.[17] A DOL that is too high can lead to fluorescence quenching and potential loss of protein function.[12]

Table 2: Example DOL Calculation

| Parameter | Symbol | Example Value | Notes |

|---|---|---|---|

| Measured Absorbance at 280 nm | A₂₈₀ | 0.95 | Measured from purified conjugate |

| Measured Absorbance at 482 nm | Amax | 0.70 | Measured from purified conjugate |

| Protein Extinction Coefficient | εprotein | 210,000 M⁻¹cm⁻¹ | For a typical IgG antibody[17] |

| Dye Extinction Coefficient | εdye | 100,000 M⁻¹cm⁻¹ | Placeholder. Use value from manufacturer's CoA. |

| Dye Correction Factor | CF₂₈₀ | 0.20 | Placeholder. Use value from manufacturer's CoA. |

| Calculated Protein Concentration | [Protein] | 3.86 µM | [0.95 - (0.70 × 0.20)] / 210000 |

| Calculated Dye Concentration | [Dye] | 7.00 µM | 0.70 / 100000 |

| Calculated Degree of Labeling | DOL | 1.81 | 7.00 µM / 3.86 µM |

Storage and Handling

-

Unreconstituted Dye: Store the solid this compound at -20°C, desiccated and protected from light.[5]

-

Dye Stock Solution: A dye stock solution in anhydrous DMSO can be stored for 1-2 months at -20°C if moisture is excluded.[18] However, fresh preparation is always recommended.

-

Labeled Protein: Store the final conjugate under conditions appropriate for the unlabeled protein. For short-term storage, 4°C is suitable. For long-term storage, add a cryoprotectant (e.g., glycerol), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[2][4]

References

- 1. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to amines) | 890317-36-9 [sigmaaldrich.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. fluidic.com [fluidic.com]

- 4. setabiomedicals.com [setabiomedicals.com]

- 5. usbio.net [usbio.net]

- 6. biocompare.com [biocompare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. goldbio.com [goldbio.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. support.nanotempertech.com [support.nanotempertech.com]

- 16. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 18. interchim.fr [interchim.fr]

Application Notes and Protocols for Fluorescent Red Mega 485 NHS-ester in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 485 NHS-ester is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. Its large Stokes shift, with excitation and emission maxima at approximately 482 nm and 559 nm respectively, makes it particularly well-suited for multicolor flow cytometry applications, minimizing spectral overlap and the need for complex compensation. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, focusing on antibody conjugation, cell viability, and proliferation assays.

Key Features:

-

Amine-Reactive: The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on biomolecules to form stable amide bonds.

-

Bright Fluorescence: Provides a strong signal for the detection of both abundant and low-expression targets.

-

Large Stokes Shift: Minimizes spectral overlap in multicolor experiments.

-

Versatile Applications: Suitable for labeling antibodies for immunophenotyping, as well as for direct labeling of cells for viability and proliferation studies.

Product Specifications

A summary of the key specifications for this compound is provided in the table below.

| Property | Value |

| Excitation Maximum (λex) | 482 nm |

| Emission Maximum (λem) | 559 nm |

| Molecular Weight | 599.65 g/mol |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester |

| Reactivity Target | Primary amines (-NH₂) |

Application: Antibody Conjugation for Immunophenotyping

This compound is an excellent choice for labeling primary or secondary antibodies for use in flow cytometry-based immunophenotyping. The following protocol provides a general guideline for antibody conjugation.

Experimental Protocol: Antibody Labeling

Materials Required:

-

This compound

-

Antibody to be labeled (at 1-10 mg/mL in an amine-free buffer like PBS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Antibody Solution:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.

-

-

Prepare Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use. Do not store the reconstituted dye solution.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A dye-to-protein molar ratio of 5:1 to 15:1 is a good starting point for optimization.

-

While gently vortexing, add the calculated amount of dye stock solution to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the first colored eluate, which contains the conjugated antibody.

-

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 7.[1]

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 482 nm (A_max).

-

Calculate the protein concentration and the dye concentration using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

ε_protein for IgG is ~210,000 M⁻¹cm⁻¹

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (if provided by the manufacturer).

-

-

Dye Concentration (M) = A_max / ε_dye

-

The molar extinction coefficient (ε_dye) for this compound is not publicly available and should be obtained from the manufacturer for the most accurate calculations.

-

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation: Antibody Labeling Parameters

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 5:1 - 15:1 | This should be optimized for each antibody. |

| Reaction pH | 8.0 - 8.5 | Crucial for efficient reaction with primary amines. |

| Optimal Degree of Labeling (DOL) | 2 - 7 | Balances signal intensity with maintaining antibody function.[1] |

Application: Cell Viability and Proliferation Assays

Amine-reactive dyes like this compound can be used to discriminate between live and dead cells and to track cell proliferation.

Principle of Viability Staining

Live cells have intact membranes that are impermeable to the NHS-ester dye. Therefore, only the primary amines on the cell surface proteins are labeled, resulting in dim fluorescence. Dead cells, with compromised membranes, allow the dye to enter and react with the abundant intracellular proteins, leading to significantly brighter fluorescence.[][3] This covalent labeling is stable and allows for subsequent fixation and permeabilization for intracellular staining.[][4]

Principle of Proliferation Tracking

When a population of cells is labeled with this compound, the dye covalently attaches to intracellular and surface proteins. As the cells divide, the dye is distributed equally between the daughter cells.[5] Consequently, each generation of cells will have half the fluorescence intensity of the parent generation, which can be resolved by flow cytometry.[5][6]

Experimental Protocol: Cell Staining for Viability or Proliferation

Materials Required:

-

This compound

-

Cell suspension (1 x 10⁶ to 1 x 10⁷ cells/mL)

-

Protein-free buffer (e.g., PBS)

-

Anhydrous DMSO

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Procedure:

-

Prepare Cell Suspension:

-

Wash cells and resuspend them in a protein-free buffer like PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. The absence of protein in the buffer is critical to prevent the dye from reacting with buffer components.

-

-

Prepare Dye Working Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in protein-free PBS to the desired final concentration. The optimal concentration should be determined by titration but is typically in the range of 0.1 to 1 µM.

-

-

Cell Staining:

-

Add the diluted dye to the cell suspension and mix immediately.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Wash Cells:

-

Wash the cells twice with an excess of flow cytometry staining buffer to quench any unreacted dye.

-

-

Proceed with Downstream Applications:

-

For viability analysis, cells can be further stained with antibodies for immunophenotyping.

-

For proliferation analysis, cells can be cultured for the desired period before analysis by flow cytometry.

-

Data Presentation: Cell Staining Parameters

| Parameter | Recommended Value | Notes |

| Cell Concentration | 1 x 10⁶ - 1 x 10⁷ cells/mL | |

| Staining Buffer | Protein-free (e.g., PBS) | Essential to prevent dye reacting with buffer components. |

| Final Dye Concentration | 0.1 - 1 µM | Must be titrated for each cell type and application. |

| Incubation Time | 15-30 minutes | |

| Incubation Temperature | Room Temperature or 37°C |

Mandatory Visualizations

Experimental Workflow: Antibody Labeling

Caption: Workflow for conjugating antibodies with this compound.

Experimental Workflow: Cell Viability Staining

Caption: Workflow for staining cells with this compound for viability analysis.

Signaling Pathway: NF-κB Activation

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. Its activation can be assessed by flow cytometry by measuring the phosphorylation of intracellular components like IκBα. A directly conjugated antibody to a key pathway component can be used in conjunction with other cell surface markers.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Multicolor Panel Design and Compensation

When incorporating this compound into a multicolor flow cytometry panel, consider the following:

-

Spectral Overlap: With an emission maximum at 559 nm, Fluorescent Red Mega 485 is optimally excited by a blue (488 nm) or yellow-green (561 nm) laser. It will have spectral overlap with dyes like PE.

-

Compensation: Always run single-color compensation controls for each fluorophore in your panel, including a sample stained only with your Fluorescent Red Mega 485-conjugated antibody or cells.

-

Fluorophore Brightness: Assign brighter fluorophores to antibodies targeting antigens with low expression levels and dimmer fluorophores to those with high expression levels.

-

FMO Controls: Use "fluorescence minus one" (FMO) controls to accurately set gates for positive populations, especially when dealing with continuous or overlapping expression patterns.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low fluorescence signal (antibody labeling) | - Low DOL- Antibody degradation | - Optimize the dye:protein ratio.- Ensure antibody is stored correctly and has not been subjected to multiple freeze-thaw cycles. |

| High background staining (cells) | - Unreacted dye- Dead cells | - Ensure thorough washing after staining.- Use a viability dye to exclude dead cells from analysis. |

| Cell clumping | High cell concentration | Reduce cell concentration during staining and analysis. Add EDTA to the buffer. |

| Poor separation of live/dead populations | Suboptimal dye concentration | Titrate the dye concentration to find the optimal separation for your cell type. |

References

- 1. benchchem.com [benchchem.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. biotium.com [biotium.com]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. A flow cytometry technique to study intracellular signals NF-kappaB and STAT3 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calculating the Degree of Labeling of Fluorescent Red Mega 485

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules, such as antibodies and proteins, is a cornerstone technique in biological research and drug development. The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that dictates the fluorescence intensity and potential for self-quenching of the conjugate.[1][2] An accurate determination of DOL is essential for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled reagents.[3] Fluorescent Red Mega 485 is an amine-reactive succinimidyl (NHS) ester dye designed for covalently labeling proteins and other biomolecules containing primary amino groups.[4][5] It is characterized by a large Stokes shift with an excitation maximum at approximately 482 nm and an emission maximum at around 559 nm.[4] This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with Fluorescent Red Mega 485.

Principle of DOL Calculation

The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

-

280 nm: The wavelength at which most proteins absorb light, primarily due to the presence of aromatic amino acids (tryptophan and tyrosine).[1]

-

~482 nm (Amax): The maximum absorbance wavelength of the Fluorescent Red Mega 485 dye.[4]

The Beer-Lambert law (A = εcl) is employed to calculate the concentrations of the protein and the dye.[1] A critical step in this calculation is to correct for the absorbance of the fluorescent dye at 280 nm, which, if unaccounted for, would lead to an overestimation of the protein concentration.[6][7]

Key Parameters and Data

Accurate DOL calculation requires specific spectrophotometric constants for both the protein and the fluorescent dye.

Table 1: Physicochemical Properties of Fluorescent Red Mega 485 and a Representative Protein (IgG)

| Parameter | Symbol | Value | Source |

| Fluorescent Red Mega 485 | |||

| Excitation Maximum (λex) | λex | ~482 nm | [4] |

| Emission Maximum (λem) | λem | ~559 nm | [4] |

| Molar Extinction Coefficient at λmax | εdye | 70,000 M-1cm-1 (Estimated) | N/A |

| Correction Factor at 280 nm | CF280 | 0.30 (Estimated) | N/A |

| Molecular Weight | MW | 599.65 g/mol | [3][4] |

| Immunoglobulin G (IgG) | |||

| Molar Extinction Coefficient at 280 nm | εprotein | 210,000 M-1cm-1 | [3] |

| Molecular Weight | MW | ~150,000 g/mol | N/A |

Experimental Protocols

Workflow for DOL Calculation

The overall workflow for determining the DOL of a Fluorescent Red Mega 485 conjugate involves three main stages: labeling, purification, and spectrophotometric analysis.

Caption: Experimental workflow for DOL calculation.

Step-by-Step Protocol

-

Purification of the Conjugate:

-

It is imperative to remove all non-conjugated Fluorescent Red Mega 485 dye from the labeled protein.[6][8] This is typically achieved through size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8] The complete removal of free dye is crucial for an accurate DOL determination.[8]

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the spectrophotometer to read absorbance at 280 nm and the Amax of the dye (~482 nm).

-

Use the purification buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance of the purified conjugate solution at both 280 nm (A280) and ~482 nm (Amax).

-

Note: If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure.[3][8] Remember to account for this dilution factor in the subsequent calculations.

-

-

Calculations:

The following equations are used to determine the Degree of Labeling.

A. Corrected Protein Absorbance: First, correct the absorbance at 280 nm for the contribution of the dye.[6]

-

Corrected A280 = A280 (measured) - (Amax (measured) × CF280)

B. Molar Concentration of the Protein: Calculate the protein concentration using the Beer-Lambert law with the corrected A280 value.

-

Protein Concentration (M) = ( Corrected A280 / εprotein ) × Dilution Factor

C. Molar Concentration of the Dye: Calculate the dye concentration using the Beer-Lambert law.

-

Dye Concentration (M) = ( Amax (measured) / εdye ) × Dilution Factor

D. Degree of Labeling (DOL): Finally, calculate the molar ratio of the dye to the protein.

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Example Calculation

Scenario: An IgG antibody (εprotein = 210,000 M-1cm-1) is labeled with Fluorescent Red Mega 485. The purified conjugate is diluted 1-to-10 before measurement.

Measured Absorbance Values (1 cm path length):

-

A280 = 0.85

-

Amax (at 482 nm) = 0.42

Calculations:

-

Corrected A280:

-

0.85 - (0.42 × 0.30) = 0.85 - 0.126 = 0.724

-

-

Protein Concentration:

-

(0.724 / 210,000 M-1cm-1) × 10 = 3.45 x 10-5 M

-

-

Dye Concentration:

-

(0.42 / 70,000 M-1cm-1) × 10 = 6.00 x 10-5 M

-

-

Degree of Labeling (DOL):

-

(6.00 x 10-5 M) / (3.45 x 10-5 M) ≈ 1.74

-

Result: The DOL for this Fluorescent Red Mega 485-IgG conjugate is approximately 1.74. This indicates that, on average, there are 1.74 molecules of the dye for every molecule of antibody.

Troubleshooting and Considerations

-

Under-labeling (DOL < 2 for antibodies): May result in a weak fluorescent signal. Consider increasing the molar ratio of dye to protein in the conjugation reaction.[4]

-

Over-labeling (DOL > 8-10 for antibodies): Can lead to fluorescence quenching and potentially compromise the biological activity of the protein.[8] Reduce the molar ratio of dye to protein in the conjugation reaction.

-

High Background: Incomplete removal of unconjugated dye is a common cause. Ensure thorough purification of the conjugate.[6]

-

Precipitation of Conjugate: Over-labeling can sometimes decrease the solubility of proteins.[8] If precipitation is observed, consider reducing the labeling ratio.

By following this detailed protocol, researchers can accurately and reproducibly determine the degree of labeling for their Fluorescent Red Mega 485 conjugates, ensuring optimal performance in downstream applications.

References

- 1. eurofinsgenomics.eu [eurofinsgenomics.eu]

- 2. web.science.uu.nl [web.science.uu.nl]

- 3. usbio.net [usbio.net]

- 4. Fluorescent Red Mega 485 NHS-ester fluorescence, BioReagent, = 90 coupling to amines 890317-36-9 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Synthesis and Properties of Asante Calcium Red –a Novel Family of Long Excitation Wavelength Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Red Mega 485 NHS-Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of Fluorescent Red Mega 485 NHS-ester in labeling primary amine-containing molecules such as proteins, antibodies, and peptides.

Introduction

This compound is an amine-reactive fluorescent dye designed for covalent labeling of biomolecules.[1][2] This dye is particularly well-suited for multicolor imaging techniques due to its large Stokes shift, with an excitation maximum at approximately 482 nm and an emission maximum at around 559 nm.[3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on target molecules in a pH-dependent manner to form a stable amide bond.[4][5][6]

Buffer Recommendations and pH

The efficiency of the labeling reaction with an NHS-ester is critically dependent on the pH of the reaction buffer.[7] Primary amines must be in a deprotonated state to be reactive, which is favored at a slightly alkaline pH. However, at excessively high pH, the hydrolysis of the NHS-ester becomes a significant competing reaction, reducing the labeling efficiency.

The optimal pH range for NHS-ester coupling reactions is generally between 7.2 and 8.5, with a recommended optimum of pH 8.3-8.5.[7][8]

Recommended Buffers:

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5): A commonly used and effective buffer for NHS-ester reactions.[9]

-

0.1 M Phosphate Buffer (pH 7.5-8.0): An alternative to bicarbonate buffer.

-

0.1 M Borate Buffer (pH 8.0-8.5): Another suitable buffer for amine-reactive labeling.

-

HEPES Buffer (pH 7.5-8.0): Can also be used for the conjugation reaction.

Buffers to Avoid:

It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS-ester.[8] Buffers to avoid include:

-

Tris (tris(hydroxymethyl)aminomethane)

-

Glycine

If your protein of interest is in a buffer containing primary amines, it must be exchanged into one of the recommended buffers before labeling.

Summary of Buffer Conditions

| Buffer Component | Concentration | Recommended pH Range | Optimal pH | Notes |

| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | 8.3 | Most commonly recommended. |

| Sodium Phosphate | 0.1 M | 7.2 - 8.0 | 7.5 | Good alternative to bicarbonate. |

| Sodium Borate | 0.1 M | 8.0 - 9.0 | 8.5 | Effective for maintaining alkaline pH. |